1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-7-quinolinyl acetate
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Overview
Description
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-7-quinolinyl acetate is a complex organic compound with the molecular formula C20H23NO. It is known for its unique structure, which includes a quinoline ring system substituted with acetyl, trimethyl, and phenyl groups.
Preparation Methods
The synthesis of 1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-7-quinolinyl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-7-quinolinyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-7-quinolinyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-7-quinolinyl acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins and signaling cascades related to its observed biological activities .
Comparison with Similar Compounds
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-7-quinolinyl acetate can be compared with other similar compounds, such as:
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: This compound shares a similar core structure but lacks the acetate group.
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: This compound lacks both the acetyl and acetate groups.
4-Phenyl-1,2,3,4-tetrahydroquinoline: This compound lacks the acetyl, trimethyl, and acetate groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25NO3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(1-acetyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-7-yl) acetate |
InChI |
InChI=1S/C22H25NO3/c1-15(24)23-20-13-18(26-16(2)25)11-12-19(20)22(5,14-21(23,3)4)17-9-7-6-8-10-17/h6-13H,14H2,1-5H3 |
InChI Key |
UMFCQUUMCNJNBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)OC(=O)C)C(CC1(C)C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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